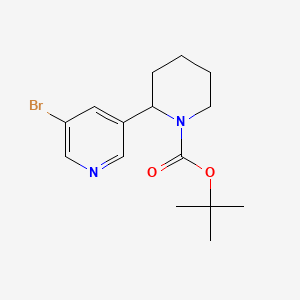

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Description

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a 5-bromopyridin-3-yl group and protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and other bioactive molecules .

The synthesis of its (S)-enantiomer involves an iridium-catalyzed borylation reaction, as described in . Key reagents include bis(pinacolato)diboron (B2pin2), [Ir(COD)(OMe)]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in tetrahydrofuran (THF) under nitrogen atmosphere . The Boc group enhances solubility and stability during synthetic processes, making the compound a versatile scaffold for further functionalization.

Properties

IUPAC Name |

tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQBQQCNUOIRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination of Pyridine-Piperidine Intermediates

The most well-documented route to tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves radical bromination of a preassembled pyridine-piperidine intermediate. The precursor, (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate, undergoes regioselective bromination at the pyridine’s 5-position using N-bromosuccinimide (NBS) under radical initiation.

Key Reaction Parameters

-

Reagents : NBS (1.5 equiv), azobisisobutyronitrile (AIBN, catalytic)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Conditions : Nitrogen atmosphere, reflux (76°C), 12–24 hours

The radical mechanism proceeds via hydrogen abstraction from the pyridine ring, followed by bromine radical addition, ensuring selectivity for the 5-position due to electronic and steric factors. The Boc (tert-butoxycarbonyl) group remains intact under these conditions, demonstrating its stability to radical intermediates.

Detailed Synthetic Procedure

Synthesis of (S)-Tert-Butyl 2-(Pyridin-3-yl)Piperidine-1-Carboxylate

The precursor is synthesized through a Friedel-Crafts alkylation or transition-metal-catalyzed coupling, though specific details are omitted in the provided sources.

Bromination Step

-

Setup : In a nitrogen-filled glovebox, (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (1.80 mmol) is dissolved in anhydrous CCl₄.

-

Reagent Addition : NBS (2.70 mmol) and AIBN (0.18 mmol) are added sequentially.

-

Reaction : The mixture is refluxed until TLC analysis confirms complete consumption of the starting material.

-

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding the title compound as a pale yellow solid.

Table 1: Reaction Summary

| Parameter | Value |

|---|---|

| Starting Material | (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate |

| Brominating Agent | NBS (1.5 equiv) |

| Initiator | AIBN (10 mol%) |

| Solvent | CCl₄ |

| Temperature | 76°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 36% |

Optimization Considerations

Solvent and Initiator Effects

While CCl₄ is optimal for radical stability, alternatives like chlorobenzene or dichloroethane may reduce toxicity without compromising yield. Initiators such as dibenzoyl peroxide (DBPO) could replace AIBN, though no comparative data are available in the provided sources.

Stoichiometry and Reaction Time

Increasing NBS to 2.0 equiv improved bromination efficiency in analogous systems, but over-bromination risks necessitate careful monitoring. Extended reaction times (>24 hours) may degrade the Boc group, as observed in related piperidine brominations.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 8.56 (s, 1H, pyridine-H6), 8.42 (s, 1H, pyridine-H2), 7.69 (s, 1H, pyridine-H4)

-

δ 5.43 (s, 1H, piperidine-H2), 4.07 (d, J = 15.6 Hz, 1H, piperidine-H1)

13C NMR (100.5 MHz, CDCl₃) :

-

δ 155.2 (Boc carbonyl), 148.8 (pyridine-C6), 137.1 (pyridine-C4)

HRMS (ESI) :

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of reduced piperidine derivatives.

Oxidation: Formation of oxidized products with new functional groups.

Scientific Research Applications

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the piperidine ring provides structural stability. The compound may modulate biological pathways by binding to enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Key Observations:

Ring Size and Conformation :

- Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to pyrrolidine analogs (e.g., ), which may influence binding affinity in receptor interactions .

- Piperazine derivatives (e.g., di-tert-butyl 2-((5-bromopyridin-3-yl)methyl)piperazine-1,4-dicarboxylate from ) introduce additional nitrogen atoms, altering electronic properties .

Substituent Effects: Bromine at the pyridine 5-position (target compound) enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methoxy or trifluoromethyl groups () modulate lipophilicity and metabolic stability .

Synthetic Routes: The target compound employs iridium-catalyzed borylation (), whereas tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate () utilizes organolithium reagents for nucleophilic addition . Yields for similar compounds range from 40–65% (), reflecting challenges in sterically hindered systems .

Biological Activity

Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate (CAS: 179119-98-3) is a piperidine derivative characterized by its unique structural features, including a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, supported by relevant data and case studies.

- Molecular Formula : C15H21BrN2O2

- Molar Mass : 341.24 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that this compound showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 5.0 | Apoptosis induction |

| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 6.0 | Caspase activation |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been a focus of research. Studies suggest that it may act as a modulator of serotonin receptors, potentially influencing mood and anxiety disorders . The structure–activity relationship (SAR) studies indicate that the bromine substituent on the pyridine ring enhances binding affinity to serotonin receptors .

Case Studies

- Cancer Therapy : A study published in the Journal of Medicinal Chemistry explored the efficacy of various piperidine derivatives in cancer models. This compound was highlighted for its ability to induce apoptosis through caspase-dependent pathways in xenograft models .

- Neurotransmitter Modulation : Another investigation assessed the compound's effects on serotonin receptor subtypes, revealing that it significantly increased serotonin uptake in vitro, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the 5-bromopyridin-3-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, using Pd catalysts (e.g., Pd(PPh₃)₄) and brominated pyridine precursors .

- Step 2 : Optimize reaction temperature (typically 80–110°C) and solvent (e.g., DMF or THF) to enhance coupling efficiency. Monitor by TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Confirm purity (>95%) by NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

- Tools :

- NMR Spectroscopy : Analyze ¹H (δ 1.4 ppm for tert-butyl), ¹³C (δ 155–160 ppm for carbonyl), and 2D experiments (HSQC, HMBC) to confirm piperidine-pyridine connectivity .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and isotopic patterns (Br signature) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use respiratory protection in powder form .

- Ventilation : Conduct reactions in a fume hood due to potential bromine release.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the bromopyridine group influence reactivity in downstream applications (e.g., cross-coupling or functionalization)?

- Mechanistic Insight : The 5-bromo substituent acts as a leaving group, enabling Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations. Steric hindrance from the tert-butyl group may slow kinetics, requiring longer reaction times .

- Case Study : Replace Br with amino groups via Pd-catalyzed amination (e.g., using NH₃ or amines) to generate bioactive intermediates .

Q. What strategies mitigate competing side reactions during functional group transformations?

- Competing Pathways :

- Ester Hydrolysis : Avoid aqueous bases; use anhydrous conditions for reactions involving the tert-butyl carboxylate .

- Piperidine Ring Opening : Minimize strong acids/bases; employ mild deprotection (e.g., TFA for Boc removal) .

- Mitigation : Monitor pH and temperature. Use protecting groups (e.g., Fmoc) for selective modifications .

Q. How can researchers assess the compound’s potential in drug discovery (e.g., target binding or pharmacokinetics)?

- In Vitro Assays :

- Binding Affinity : Use SPR (surface plasmon resonance) or fluorescence polarization to measure interactions with biological targets (e.g., kinases) .

- ADME Profiling : Evaluate metabolic stability (human liver microsomes) and permeability (Caco-2 cells). The tert-butyl group may enhance lipophilicity, affecting bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., serotonin receptors). The bromopyridine may engage in halogen bonding .

- MD Simulations : Simulate 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Contradictions and Limitations in Current Data

- Toxicity Data : Limited ecotoxicological information (e.g., biodegradability, bioaccumulation) is available; assume precautionary handling .

- Stereochemical Variants : Evidence for enantiomeric purity (e.g., (R)- vs. (S)-piperidine) is sparse; chiral HPLC or enzymatic resolution may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.